molecular formula C10H20N2O B6615688 4-(piperidin-3-yl)-1,4-oxazepane CAS No. 1343158-44-0

4-(piperidin-3-yl)-1,4-oxazepane

Cat. No.: B6615688
CAS No.: 1343158-44-0
M. Wt: 184.28 g/mol
InChI Key: MDYZXVNGUCSLOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidin-3-yl)-1,4-oxazepane ( 1343158-44-0) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a unique molecular scaffold that combines a piperidine ring with a 1,4-oxazepane heterocycle, presenting a versatile scaffold for the synthesis of novel bioactive molecules . Its molecular formula is C 10 H 20 N 2 O, and it has a molecular weight of 184.28 g/mol . The core research value of this compound lies in its potential as a key intermediate for developing new therapeutic agents. The 1,4-oxazepane ring is a seven-membered heterocycle known for its versatility in hit-to-lead optimization, often contributing to favorable pharmacokinetic properties . Furthermore, piperidine and 1,4-diazepane (a closely related structure) motifs are frequently investigated for their wide range of pharmacological activities, which include antimicrobial, anticancer, and anti-fungal properties . Researchers can utilize this hybrid scaffold to design and synthesize new compounds for screening against various biological targets. The provided SMILES notation, C1CC(CNC1)N2CCCOCC2, facilitates virtual screening and in-silico modeling studies . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Datasheet and handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-piperidin-3-yl-1,4-oxazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-3-10(9-11-4-1)12-5-2-7-13-8-6-12/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYZXVNGUCSLOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Heterocyclic Scaffolds in Chemical Biology and Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing at least two different elements as members of the ring, form the backbone of a vast array of biologically active molecules. Their structural diversity, conformational complexity, and ability to engage in a multitude of intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, make them privileged scaffolds in drug discovery. Nitrogen-containing heterocycles, in particular, are ubiquitous in pharmaceuticals, contributing to the desired physicochemical properties and biological activities of many drugs. The strategic combination of different heterocyclic rings within a single molecule is a common strategy to create novel chemical entities with unique pharmacological profiles.

Significance of Piperidine and 1,4 Oxazepane Ring Systems in Bioactive Molecules

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals and alkaloids. bldpharm.com Its presence is associated with a wide range of pharmacological activities, including but not limited to, analgesic, antipsychotic, antihistaminic, and anticancer effects. The conformational flexibility of the piperidine ring allows it to adopt various shapes, such as chair and boat conformations, enabling it to bind to a diverse set of biological targets with high affinity and specificity.

The 1,4-oxazepane (B1358080) ring is a seven-membered heterocycle containing one oxygen and one nitrogen atom at positions 1 and 4, respectively. While not as extensively studied as the piperidine ring, the 1,4-oxazepane scaffold is an emerging area of interest in medicinal chemistry. Derivatives of 1,4-oxazepane have been investigated for their potential as dopamine (B1211576) D4 receptor ligands, suggesting their possible application in the treatment of central nervous system disorders. bldpharm.com The larger ring size of the 1,4-oxazepane, compared to its six-membered morpholine (B109124) analogue, can provide different conformational preferences and vectoral orientations of substituents, which can be exploited in drug design.

Rationale for Dedicated Academic Research on 4 Piperidin 3 Yl 1,4 Oxazepane

The chemical structure of 4-(piperidin-3-yl)-1,4-oxazepane, which links a piperidine (B6355638) ring at the 3-position to the nitrogen of a 1,4-oxazepane (B1358080) ring, presents a unique three-dimensional arrangement of atoms. This specific connectivity offers the potential for novel interactions with biological macromolecules. The rationale for investigating this compound stems from the established biological importance of its constituent heterocycles. The piperidine moiety can act as a key pharmacophoric element, while the 1,4-oxazepane ring can serve to modulate solubility, metabolic stability, and target engagement.

Dedicated academic research on this specific molecule, though not yet widely published, would likely aim to explore its potential in several key areas:

Novel Pharmacological Activity: The unique combination of the two rings could lead to unforeseen biological activities or a unique polypharmacological profile, where the molecule interacts with multiple targets.

Scaffold for Library Synthesis: this compound can serve as a versatile building block for the synthesis of a library of more complex molecules. The secondary amine in the piperidine ring and the tertiary amine in the 1,4-oxazepane ring offer sites for further functionalization.

Tool Compound for Chemical Biology: If specific biological targets are identified, this compound or its derivatives could be developed into chemical probes to study biological pathways and disease mechanisms.

Overview of Research Methodologies and Thematic Areas

Retrosynthetic Analysis and Strategic Disconnections of the this compound Core

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials. ox.ac.uknih.govprinceton.edu For this compound, two primary strategic disconnections can be envisioned, targeting the C-N bonds of the central piperidine ring.

Disconnection A: C(3)-N(4') Bond

This approach involves the formation of the bond between the 3-position of the piperidine ring and the nitrogen of the 1,4-oxazepane moiety. This disconnection leads to a piperidine synthon with a reactive group at the 3-position and a separate 1,4-oxazepane molecule. The key challenge in this strategy lies in the regioselective functionalization of the piperidine ring at the C3 position.

Disconnection B: N(1)-C(2) and N(1)-C(6) Bonds of the Piperidine Ring

An alternative strategy involves constructing the piperidine ring onto a pre-formed 1,4-oxazepane scaffold. This disconnection breaks the piperidine ring, suggesting a cyclization reaction to form the six-membered ring. This approach might involve a di-functionalized 1,4-oxazepane derivative that can undergo intramolecular cyclization to build the piperidine ring.

Classical and Contemporary Synthetic Routes to the 1,4-Oxazepane Moiety

The 1,4-oxazepane seven-membered heterocyclic ring is a key structural feature. acs.orggoogle.com Several synthetic methods have been developed for its construction.

Ring-Closing Strategies and Cyclization Reactions

Ring-closing metathesis (RCM) is a powerful and widely used method for the synthesis of unsaturated rings, including those of medium size. nih.govwikipedia.orgorganic-chemistry.org This reaction typically involves the intramolecular metathesis of a diene using a ruthenium-based catalyst, such as a Grubbs' catalyst, to form a cyclic alkene and a volatile byproduct like ethylene. nih.govwikipedia.orgorganic-chemistry.org For the synthesis of 1,4-oxazepane derivatives, a suitable diene precursor containing both an oxygen and a nitrogen atom in the chain would be required. The resulting unsaturated 1,4-oxazepene could then be reduced to the saturated 1,4-oxazepane ring. The efficiency of RCM can be influenced by factors such as the catalyst generation and the substitution pattern of the diene. beilstein-journals.orgresearchgate.net

Another classical approach is the Bayer-Villiger ring-expansion of a substituted piperidone. For instance, the oxidation of N-Boc-4-piperidone with an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) or OXONE® can lead to the formation of a 1,4-oxazepan-7-one (B12977673) derivative. researchgate.netnih.gov Subsequent reduction of the lactone functionality would yield the desired 1,4-oxazepane ring.

Intramolecular cyclization reactions are also employed. For example, the cyclization of amino acid precursors with a labile lactone can form 1,4-oxazepane-2,5-diones. nih.gov These diones can then be further modified to obtain the desired 1,4-oxazepane core. Additionally, bis-azo bis-1,3-oxazepine-4,7-dione derivatives have been synthesized through [2+5] cycloaddition reactions. uokerbala.edu.iq

Construction via N-Propargylamine Derivatives

N-propargylamines are versatile building blocks in organic synthesis and have been successfully utilized to construct various N-heterocycles, including 1,4-oxazepanes. rsc.orgresearchgate.netrsc.orgresearchgate.net These methods are often characterized by high atom economy and shorter synthetic routes. rsc.orgrsc.org For example, the treatment of N-propargylamines with p-toluenesulfonyl azide (B81097) in the presence of a copper iodide catalyst can yield functionalized 1,4-oxazepan-7-ones. rsc.org Another approach involves the 7-exo-dig cyclization of chiral N-propargyl-β-amino-α-methylene esters, catalyzed by a gold complex, to form optically active 1,4-oxazepan-7-ones. rsc.org A DBU-catalyzed one-pot cascade reaction of propargylamines and water has also been developed for the synthesis of flavanones, which proceeds through an intramolecular oxa-Michael addition. nih.gov

Oxa-Michael Addition Approaches

The oxa-Michael reaction, or conjugate addition of an oxygen nucleophile to an α,β-unsaturated carbonyl compound, provides a direct route to β-alkoxy carbonyl compounds. wikipedia.orgvander-lingen.nlrsc.orgmasterorganicchemistry.com This strategy can be applied to the synthesis of the 1,4-oxazepane ring by designing a precursor that can undergo an intramolecular oxa-Michael addition. For instance, a molecule containing both a hydroxyl group and an α,β-unsaturated carbonyl system connected by a suitable linker could cyclize to form the seven-membered ring. While historically plagued by issues of reactivity and selectivity, recent advancements have made the oxa-Michael reaction a more viable synthetic tool. vander-lingen.nlrsc.org

Synthetic Approaches for Functionalization of the Piperidine Ring System

The piperidine ring is a prevalent scaffold in numerous pharmaceuticals. nih.govnih.gov The ability to selectively functionalize this ring is crucial for synthesizing analogues and optimizing biological activity.

Regioselective Alkylation and Acylation Methods

Achieving regioselective functionalization of the piperidine ring can be challenging due to the similar reactivity of the C-H bonds. nih.govresearchgate.netresearchgate.net However, various strategies have been developed to control the site of alkylation and acylation.

One approach involves the use of directing groups. For example, an aminoquinoline auxiliary at the C3 position of piperidine can direct palladium-catalyzed C(4)-H arylation with excellent regio- and stereoselectivity. acs.org The choice of protecting group on the piperidine nitrogen can also influence the regioselectivity of C-H functionalization reactions. nih.govnih.gov

Another strategy is the generation of specific reactive intermediates. For instance, organolithiation of cyclic imines derived from piperidine can lead to regioselective 2-alkylation and 2-arylation. acs.orgacs.org The formation of an enamide anion from Δ¹-piperideine allows for regioselective alkylation at the 3-position. odu.edu Furthermore, 1,2-dihydropyridines can undergo regioselective C-alkylation with alkyl triflates and Michael acceptors to introduce quaternary centers. nih.gov Rhodium-catalyzed asymmetric carbometalation of dihydropyridines has also been used to access enantioenriched 3-substituted tetrahydropyridines, which are precursors to 3-piperidines. acs.org

For acylation, N-acylation of anilino-esters derived from piperidine can be achieved using acyl chlorides. researchgate.net Friedel-Crafts acylation of N-acetyl-4-phenylpiperidine has also been reported. chemicalbook.com The synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives has been achieved through the acylation of piperazine (B1678402) and piperidine derivatives. nih.gov Asymmetric hydrogenation of pyridinium (B92312) salts offers a direct route to enantiomerically pure α-aryl piperidines. acs.org

Table 1: Synthetic Methodologies for the 1,4-Oxazepane Moiety

Method Key Features Starting Materials Catalysts/Reagents
Ring-Closing Metathesis (RCM) Forms unsaturated rings, followed by reduction. nih.govwikipedia.orgorganic-chemistry.orgresearchgate.net Dienes with oxygen and nitrogen. Grubbs' catalysts (Ruthenium-based). nih.govorganic-chemistry.org
Bayer-Villiger Ring-Expansion Expands a piperidone ring to an oxazepanone. researchgate.netnih.gov Substituted piperidones. mCPBA, OXONE®. researchgate.netnih.gov
N-Propargylamine Cyclization Atom-economical routes to oxazepanones. rsc.orgresearchgate.netrsc.org N-propargylamines. Copper iodide, Gold complexes. rsc.org

Table 2: Regioselective Functionalization of the Piperidine Ring

Position Method Key Features Reagents/Catalysts
C2 Organolithiation of cyclic imines. acs.orgacs.org Forms 2-alkyl or 2-aryl piperidines. Organolithium reagents. acs.orgacs.org
C3 Enamide anion alkylation. odu.edu Regioselective alkylation at the 3-position. Ethylmagnesium bromide, Lithium diisopropylamide. odu.edu
C3 Rh-catalyzed asymmetric carbometalation. acs.org Access to enantioenriched 3-substituted piperidines. Rhodium catalysts, Arylboronic acids. acs.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1,4-Oxazepane
Piperidine
N-Boc-4-piperidone
1,4-Oxazepan-7-one
1,4-Oxazepane-2,5-dione
N-Propargylamines
p-Toluenesulfonyl azide
1,4-Oxazepan-7-ones
N-Propargyl-β-amino-α-methylene esters
Δ¹-Piperideine
1,2-Dihydropyridines
N-Acetyl-4-phenylpiperidine
3-Substituted tetrahydropyridines
α-Aryl piperidines
Flavanones
Bis-azo bis-1,3-oxazepine-4,7-dione
meta-Chloroperoxybenzoic acid (mCPBA)
OXONE®
Copper iodide
Gold complexes
DBU
Ethylmagnesium bromide
Lithium diisopropylamide
Palladium catalysts
Aminoquinoline
Rhodium catalysts
Arylboronic acids
Alkyl triflates
Michael acceptors
Acyl chlorides
Pyridinium salts
Grignard reagents
Organolithium reagents
LiAlH4
Enolates
Amines
Thiolates
Enamines
Dialkylcuprates
Carbonyl compounds
α,β-Unsaturated carbonyl compounds
β-Alkoxy carbonyl compounds
Anilino-esters
1,3,4-Oxadiazole derivatives
N-acetyl-4-phenylpiperidine
N-Boc-piperidine
N-brosyl-piperidine
N-α-oxoarylacetyl-piperidines
N-Boc-tetrahydropyridine
Methylphenidate
Pyrrolidines
Tetrahydropyridines
Iodo-homoallylic alcohols
Azobicyclic derivatives
Pyrrolidone
Cyclopropane
Pyridine (B92270) borane (B79455)
Methyl phenylacetate
Erythro MPH analogues
Silacycloalkanes
Cyclobutanes
Dihydropyridinone
Propargylic amides
Allylic alcohols
Cyclic enamides
Hemiaminal ethers
Pyrrolidine-3-carboxylic acid
3,4-Disubstituted piperidines
(−)-Paroxetine
1,4-Oxazepan-7-one trifluoroacetate (B77799)
Poly(amino esters)
4-Piperidone
4-tert-Butoxycarbonyl-1,4-oxazepan-7-one
N-Acetyl-1,4-oxazepan-7-one polymer
3-[(2-Hydroxyethyl)amino]propanoic acid
1,4-Diazepane
Morpholine (B109124)
1,4-Benzodiazepine
Tetrazepam
Diazepam
Pyrroline
Diazo-oxazepanes
Grazoprevir
Exaltolide
Macrolide
Decanolide
(−)-Balanol
4-Alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans
Norsalvinorin
Cacospongionolide B
1,4-Benzodioxins
4H-1,4-Benzoxazines
Benzodithiin
1,4-Benzoxathiin
Fumaric acid
Malic acid
Tocopherol
Dihydropyridodioxazines
(Aminooxy)tetrahydropyridinols
Preclamol
Niraparib
Tropinone
Arcutine
Arcutinine
Arcutinidine
Aconicarmicharcutinium
Atropurpuran
1-Amino-3-(3-(5-((4-phenylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenoxy)propan-2-ol
3-Hydroxybenzohydrazide
N′-(2-Chloroacetyl)-3-hydroxybenzohydrazide
3-(5-(Chloromethyl)-1,3,4-oxadiazol-2-yl)phenol
3-(5-((4-Arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenol
Methyl 3-hydroxybenzoate
Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate
4-Phenylpiperidine
Acetyl chloride
Oxalyl chloride
4-Piperidin-4-yl-benzoic acid
1-(4-Phenyl-piperidin-1-yl)-ethanone
4-(Allyloxy)hepta-1,6-diynes
5-(Allyloxy)nona-2,7-diyne
N-Phenylmaleimide
Bis-allyloxy precursors
Benzene-1,2-dithiol
2-Mercaptophenol
Phenyl pyridine-1(2H)-carboxylate
1-Acyl-1,2-dihydropyridines
Acylnitroso compounds
Hydroxamic acids
Diacyloxabicyclooctenes
Dihydropyridodioxazinones
o-Quinone methide
4-Piperidone monohydrate hydrochloride
1,4-benzodiazepine
1,4-diazepane
1,4-oxazepane
1,4-oxazepan-7-one
1,4-oxazepan-7-one trifluoroacetate
2,4-diaryl-1,4-oxazepan-7-ones
3-allylpiperidine
3-ethylpiperidine
3-n-butylpiperidine
3-alkyl- Q -piperideine
3-alkylpiperidines
2,3-dialkylpiperidines
3-benzyl-2-methylpiperidine
2-n-butylpiperidine
3,3-diallylpiperidine
1,3-diallylpiperidine
N-allylpiperidine
1,3-diethylpiperidine
1,3-diethyl- A -piperideine
3,3-diethylpiperidine
N-n-butylpiperidine
3,4-disubstituted pyrrolidines
4-iodoanisole
cis-3,4-disubstituted piperidines
N-Boc-dihydropyridine
1,4-oxazepane-2,5-dione
serratin
N-unsubstituted 1,4-oxazepane-2,5-dione
serratamolide
2-alkylation
2-arylation
pyrrolidine
2-substituted analogues
4-susbstiuted analogues
3-substituted analogues
C alkylation
1,2-dihydropyridines
alkyl triflates
Michael acceptors
iminium ion
tetrasubstituted carbon atoms
1,4-diazepane derivatives
1,4-oxazepane derivatives
N-propargylamines
p-toluenesulfonyl azide
copper iodide
triethylamine
1-aryl-2-(aryl(prop-2-ynyl)amino)ethanols
tolylsulfonyl azide
chiral N-propargyl-β-amino-α-methylene esters
Ph3PAuCl
Cu(OTf)2
propargylic amides
allylic alcohols
[CpRu(NCCH3)3]PF6
cyclic enamides
hemiaminal ethers
Rh2(R-TCPTAD)4
Rh2(R-TPPTTL)4
N-Boc-piperidine
N-brosyl-piperidine
Rh2(S-2-Cl-5-BrTPCP)4
N-α-oxoarylacetyl-piperidines
N-Boc-tetrahydropyridine
N-chloro-piperidine
~i-piperideine
enamide anion
ethylmagnes ium bromide
lithium diisopropylamide
alkylhalides
2-n-butyl-3-methylpiperidine
N-Boc protecting group
bidentate AQ directing group
Pd(OAc)2
AgOAc
N-Cbz derivatives
1,4-benzodioxins
4H-1,4-benzoxazines
bis-allyloxy precursors
bis-vinyloxy compounds
second generation Grubbs' catalyst (G2)
benzene-1,2-dithiol
2-mercaptophenol
benzodithiin
1,4-benzoxathiin
bis-azoaldehyde derivative
cyclohexyl amine
phenylhydrazine
2,4-dimethylaniline
4-methoxyaniline
aniline
4-bromoaniline
bisazoimine derivatives
bis-1,3-oxazepine-4,7-dione
bisimine
phthalic anhydride
maleic anhydride
o-Toludine
2-hydroxybenzaldehyde
2,5-dimethoxybenzaldehyde
4-chlorobenzaldehyde
benzaldehyde
4-N,N-dimethylaminobenzaldehyde
propargylamines
flavanones
alkynyl o-quinone methide (o-AQM)
4-phenylpiperidine
pyridine
acetyl chloride
oxalyl chloride
aluminium chloride
N-acetyl-4-phenylpiperidine
1-(4-Phenyl-piperidin-1-yl)-ethanone
4-PIPERIDIN-4-YL-BENZOIC ACID
1-amino-3-(3-(5-((4-phenylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenoxy)propan-2-ol
piperazine
1,3,4-oxadiazole
chloroacetyl chloride
N′-(2-chloroacetyl)-3-hydroxybenzohydrazide
3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol
SOC12
POC13
polyphosphoric acid
sulfuric acid
Burgess reagent
3-(5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenol
NaH
K2CO3
methyl 3-hydroxybenzoate
hydrazine hydrate
3-hydroxybenzohydrazide
4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate
anilino-ester
propionyl chloride
anilido-ester
N-debenzylation
N-acylation
4-(allyloxy)hepta-1,6-diynes
4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans
Grubbs 1st generation precatalyst
ethene
Grubbs or Hoveyda–Grubbs 2nd generation precatalysts
5-(allyloxy)nona-2,7-diyne
N-phenylmaleimide
oxaenediynes
dihydropyrans
methallyl
acryloyl
methacryloyl
arylboronic acids
phenyl pyridine-1(2H)-carboxylate
3-substituted tetrahydropyridines
Rh(cod)(OH)]2
L1
Rh-complex II
1-acyl-1,2-dihydropyridines
acylnitroso compds.
hydroxamic acids
CuCl
diacyloxabicyclooctenes
dihydropyridodioxazines
(alkoxycarbonyl)dihydropyridines
dihydropyridodioxazinones
(aminooxy)tetrahydropyridinols
o-methoxy phenyl derivative
di-tert-butyl analogue
α-(2,3-dihydrobenzofuran) piperidine
α-diphenyl ether substituted piperidine
N-Fluorobenzenesulfonimide (NFSI)
pyridine-oxazoline ligand
iodo-homoallylic alcohols
azobicyclic (pyrrolidone/cyclopropane) derivatives
pyridine borane ligand
WTp(NO)(PMe3)(η²-pyBH3)
η²-mesylpyridinium complex
methyl phenylacetate
erythro MPH analogues
Rh2( S-TPPTTL)4
silacycloalkanes
cyclobutanes
amide α-carbon
O-silyl N,O-ketene acetal
silver-mediated addition
ene-carbamate
1-azaallyl anions
2-(hetero)aryl‐3‐benzylpiperidines
2‐(hetero)aryl‐3‐allylpiperidines
N-sulfonyl aldimines
α-tertiary amine scaffolds
quinolinium
sulfonyl azides
aziridine ring
polycyclic phenols
B(C6F5)3
acrylamides
disulfides
enamine
pyridinium
dihydropyridinone rings
N,O-ketene acetal
N-Boc-piperidine
Rh2(R-TCPTAD)4
N-brosyl-piperidine
Rh2(R-TPPTTL)4
2-substitited analogues
N-α-oxoarylacetyl-piperidines
Rh2(S-2-Cl-5-BrTPCP)4
4-susbstiuted analogues
3-substituted analogues
N-Boc-tetrahydropyridine
N-Boc-dihydropyridine
1,2-dihydropyridine
alkyl triflates
Michael acceptors
iminium ion
tetrasubstituted carbon atoms
1,4-oxazepane
1,4-diazepane
N-propargylamines
2,4-diaryl-1,4-oxazepan-7-ones
1-aryl-2-(aryl(prop-2-ynyl)amino)ethanols
tolylsulfonyl azide
chiral N-propargyl-β-amino-α-methylene esters
Ph3PAuCl
Cu(OTf)2
propargylic amides
allylic alcohols
[CpRu(NCCH3)3]PF6
cyclic enamides
hemiaminal ethers
1-(4-Phenyl-piperidin-1-yl)-ethanone
4-PIPERIDIN-4-YL-BENZOIC ACID
This compound
1,4-oxazepane derivatives
1,4-oxazepan-7-one trifluoroacetate (OxPTFA)
4-piperidone
Boc protection
Bayer-Villiger ring-expansion
OXONE®
Boc-deprotection
N-acylated-1,4-oxazepan-7-one (OxP)
4-piperidone monohydrate hydrochloride
meta-chloroperoxybenzoic acid (mCPBA)
4-tert-butoxycarbonyl-1,4-oxazepan-7-one (OxPBoc)
trifluoroacetic acid (TFA)
OxPMe
OxPBoc
3-[(2-hydroxyethyl)amino]propanoic acid
1,4-diazepane
pyrrole
pyridine
pyrazine
quinoline
imidazole
thiazoles
1,4-benzodiazepine (BZD)
tetrazepam
diazepam
2,4-disubstituted morpholines
2,4-disubstituted 1,4-oxazepanes
3-prenyl and 3-cinnamyl-2-hydroxymethylperhydro-1,3-benzoxazine derivatives
iminosugars
alkaloids
tetrahydropyridines
grazoprevir
allyl amine
pyrroline
sulfonamide
quinoxaline
Exaltolide
macrolide
WCl6/Me4Sn
WCl6
dimethyltitanocene (Cp2TiMe2)
decanolide
(−)-balanol
4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans
4-(allyloxy)hepta-1,6-diynes
Grubbs 1st generation precatalyst
ethene
Grubbs or Hoveyda–Grubbs 2nd generation precatalysts
5-(allyloxy)nona-2,7-diyne
N-phenylmaleimide
oxaenediynes
dihydropyrans
methallyl
acryloyl
methacryloyl
norsalvinorin
cacospongionolide B
1,4-benzodioxins
4H-1,4-benzoxazines
bis-allyloxy precursors
bis-vinyloxy compounds
second generation Grubbs' catalyst (G2)
benzene-1,2-dithiol
2-mercaptophenol
benzodithiin
1,4-benzoxathiin
nitro catalyst Ru12
1,4-benzodioxanes
bis-azoaldehyde derivative
cyclohexyl amine
phenylhydrazine
2,4-dimethylaniline
4-methoxyaniline
aniline
4-bromoaniline
bisazoimine derivatives
bis-1,3-oxazepine - 4,7- dione
bis -1,3-oxazepine -4,7-dione
bisimine
phthalic anhydride
maleic anhydride
o-Toludine
2- hydroxybenzaldehyde
2,5-dimethoxybenzaldehyde
4-chlorobenzaldehyde
benzaldehyde
4-N,N-dimethylaminobenzaldehyde
fumaric acid
malic acid
phosphatranes
tocopherol
proline
hydroxyaldehyde
hemiacetal
propargylamines
flavanones
alkynyl o-quinone methide (o-AQM)
enolate
α,β-unsaturated carbonyl
Michael adduct
beta-ketoesters
malonates
beta-cyanoesters
water
alcohols
amines
enamines
α,β-unsaturated carbonyl compound
1,6-addition reactions
1,6-Michael reaction
𝛿-diunsaturated Michael acceptor
malonic ester
enone
NaOCH3
cyano (CN)
nitro (NO2)
thiolates (RS(-))
dialkylcuprates
Grignard reagents
organolithium reagents
LiAlH4
tropinone
arcutane
atropurpuran
arcutine
Aconitum arcuatam Maxim
arcutinine
arcutinidine
aconicarmicharcutinium
Aconitum carmichaelii Debx
1-amino-3-(3-(5-((4-phenylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenoxy)propan-2-ol
piperazine
piperidine
1,3,4-oxadiazole
chloroacetyl chloride
N′-(2-chloroacetyl)-3-hydroxybenzohydrazide (4)
3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol (5)
SOC12
POC13
polyphosphoric acid
sulfuric acid
Burgess reagent
3-(5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenol derivatives (7a–7d)
NaH
K2CO3
methyl 3-hydroxybenzoate
hydrazine hydrate
3-hydroxybenzohydrazide (2)
methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate
anilino-ester 5
propionyl chloride
anilido-ester6
N-debenzylation of6
N-acylation of anilino-ester 5
4-phenylpiperidine
pyridine
acetyl chloride
oxalyl chloride
aluminium chloride
N-acetyl-4-phenylpiperidine
1-(4-Phenyl-piperidin-1-yl)-ethanone
4-PIPERIDIN-4-YL-BENZOIC ACID
This compound
aryl, heteroaryl, or vinyl boronic acids
phenyl pyridine-1(2H)-carboxylate
3-substituted tetrahydropyridines
Preclamol
Niraparib
Rh(cod)(OH)]2
L1
Rh-complex II
phenyl boronic acid
1-acyl-1,2-dihydropyridines
acylnitroso compds.
hydroxamic acids
CuCl
diacyloxabicyclooctenes
hetero-Cope rearrangements
dihydropyridodioxazines
(alkoxycarbonyl)dihydropyridines
dihydropyridodioxazinones
(aminooxy)tetrahydropyridinols
o-methoxy phenyl derivative 2h
di-tert-butyl analogue 2i
α-(2,3-dihydrobenzofuran) piperidine 2j
α-diphenyl ether substituted piperidine 2k
halides; 2l
N-Fluorobenzenesulfonimide (NFSI)
pyridine-oxazoline ligand
iodo-homoallylic alcohols
azobicyclic (pyrrolidone/cyclopropane) derivatives
pyridine borane ligand
WTp(NO)(PMe3)(η²-pyBH3)
η²-mesylpyridinium complex
methyl phenylacetate
erythro MPH analogues
Rh2( S-TPPTTL)4
silacycloalkanes
cyclobutanes
amide α-carbon
O-silyl N,O-ketene acetal
silver-mediated addition
ene-carbamate
1-azaallyl anions
2-(hetero)aryl‐3‐benzylpiperidines
2‐(hetero)aryl‐3‐allylpiperidines
N-sulfonyl aldimines
α-tertiary amine scaffolds
quinolinium
sulfonyl azides
aziridine ring
polycyclic phenols
B(C6F5)3
acrylamides
disulfides
enamine
pyridinium
dihydropyridinone rings
N,O-ketene acetal
N-Boc-piperidine
Rh2(R-TCPTAD)4
N-brosyl-piperidine
Rh2(R-TPPTTL)4
2-substitited analogues
N-α-oxoarylacetyl-piperidines
Rh2(S-2-Cl-5-BrTPCP)4
4-susbstiuted analogues
3-substituted analogues
N-Boc-tetrahydropyridine
N-Boc-dihydropyridine
1,2-dihydropyridine
alkyl triflates
Michael acceptors
iminium ion
tetrasubstituted carbon atoms
1,4-oxazepane
1,4-diazepane
N-propargylamines
2,4-diaryl-1,4-oxazepan-7-ones
1-aryl-2-(aryl(prop-2-ynyl)amino)ethanols
tolylsulfonyl azide
chiral N-propargyl-β-amino-α-methylene esters
Ph3PAuCl
Cu(OTf)2
propargylic amides
allylic alcohols
[Cp*Ru(NCCH3)3]PF6
cyclic enamides
hemiaminal ethers
1-(4-Phenyl-piperidin-1-yl)-ethanone
4-PIPERIDIN-4-YL-BENZOIC ACID
This compound
1,4-oxazepane derivatives
1,4-oxazepan-7-one trifluoroacetate (OxPTFA)
4-piperidone
Boc protection
Bayer-Villiger ring-expansion
OXONE®
Boc-deprotection
N-acylated-1,4-oxazepan-7-one (OxP)
4-piperidone monohydrate hydrochloride
meta-chloroperoxybenzoic acid (mCPBA)
4-tert-butoxycarbonyl-1,4-oxazepan-7-one (OxPBoc)
trifluoroacetic acid (TFA)
OxPMe
OxPBoc
3-[(2-hydroxyethyl)amino]propanoic acid
1,4-diazepane
pyrrole
pyridine
pyrazine
quinoline
imidazole
thiazoles
1,4-benzodiazepine (BZD)
tetrazepam
diazepam
2,4-disubstituted morpholines
2,4-disubstituted 1,4-oxazepanes
3-prenyl and 3-cinnamyl-2-hydroxymethylperhydro-1,3-benzoxazine derivatives
iminosugars
alkaloids
tetrahydropyridines
grazoprevir
allyl amine
pyrroline
sulfonamide
quinoxaline
Exaltolide
macrolide
WCl6/Me4Sn
WCl6
dimethyltitanocene (Cp2TiMe2)
decanolide
(−)-balanol
4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans
4-(allyloxy)hepta-1,6-diynes
Grubbs 1st generation precatalyst
ethene
Grubbs or Hoveyda–Grubbs 2nd generation precatalysts
5-(allyloxy)nona-2,7-diyne
N-phenylmaleimide
oxaenediynes
dihydropyrans
methallyl
acryloyl
methacryloyl
norsalvinorin
cacospongionolide B
1,4-benzodioxins
4H-1,4-benzoxazines
bis-allyloxy precursors
bis-vinyloxy compounds
second generation Grubbs' catalyst (G2)
benzene-1,2-dithiol
2-mercaptophenol
benzodithiin
1,4-benzoxathiin
nitro catalyst Ru12
1,4-benzodioxanes
bis-azoaldehyde derivative
cyclohexyl amine
phenylhydrazine
2,4-dimethylaniline
4-methoxyaniline
aniline
4-bromoaniline
bisazoimine derivatives
bis-1,3-oxazepine - 4,7- dione
bis -1,3-oxazepine -4,7-dione
bisimine
phthalic anhydride
maleic anhydride
o-Toludine
2- hydroxybenzaldehyde
2,5-dimethoxybenzaldehyde
4-chlorobenzaldehyde
benzaldehyde
4-N,N-dimethylaminobenzaldehyde
fumaric acid
malic acid
phosphatranes
tocopherol
proline
hydroxyaldehyde
hemiacetal
propargylamines
flavanones
alkynyl o-quinone methide (o-AQM)
enolate
α,β-unsaturated carbonyl
Michael adduct
beta-ketoesters
malonates
beta-cyanoesters
water
alcohols
amines
enamines
α,β-unsaturated carbonyl compound
1,6-addition reactions
1,6-Michael reaction
𝛿-diunsaturated Michael acceptor
malonic ester
enone
NaOCH3
cyano (CN)
nitro (NO2)
thiolates (RS(-))
dialkylcuprates
Grignard reagents
organolithium reagents
LiAlH4
tropinone
arcutane
atropurpuran
arcutine
Aconitum arcuatam Maxim
arcutinine
arcutinidine
aconicarmicharcutinium
Aconitum carmichaelii Debx
1-amino-3-(3-(5-((4-phenylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenoxy)propan-2-ol
piperazine
piperidine
1,3,4-oxadiazole
chloroacetyl chloride
N′-(2-chloroacetyl)-3-hydroxybenzohydrazide (4)
3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol (5)
SOC12
POC13
polyphosphoric acid
sulfuric acid
Burgess reagent
3-(5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenol derivatives (7a–7d)
NaH
K2CO3
methyl 3-hydroxybenzoate
hydrazine hydrate
3-hydroxybenzohydrazide (2)
methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate
anilino-ester 5
propionyl chloride
anilido-ester6
N-debenzylation of6
N-acylation of anilino-ester 5
4-phenylpiperidine
pyridine
acetyl chloride
oxalyl chloride
aluminium chloride
N-acetyl-4-phenylpiperidine
1-(4-Phenyl-piperidin-1-yl)-ethanone
4-PIPERIDIN-4-YL-BENZOIC ACID

Stereochemical Control in Piperidine Derivatization

The synthesis of 3-substituted piperidines with high stereochemical purity is a critical precursor to constructing enantiomerically pure this compound. The biological activity of chiral piperidines is often dependent on the specific stereoisomer. acs.org Consequently, a variety of stereoselective synthetic methods have been developed.

Key strategies for achieving stereochemical control include:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids. For instance, L-glutamic acid can be converted into enantiopure 3-(N-Boc amino) piperidine derivatives through a multi-step sequence involving diesterification, reduction, tosylation, and cyclization. niscpr.res.in

Asymmetric Catalysis: Rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate offers a powerful route to enantioenriched 3-substituted piperidines. acs.org This three-step process, involving partial pyridine reduction, Rh-catalyzed asymmetric functionalization, and a final reduction, demonstrates broad functional group tolerance. acs.org

Chiral Auxiliaries: The use of chiral auxiliaries attached to the piperidine precursor can direct the stereochemical outcome of subsequent reactions. For example, N-galactosylpyridinone derivatives undergo nucleophilic addition with high regio- and stereoselectivity to introduce substituents at the 3- and 4-positions. researchgate.net

Catalyst-Controlled C-H Functionalization: Directing group strategies and specific rhodium catalysts can achieve site-selective and stereoselective C-H functionalization on the piperidine ring itself, allowing for the introduction of substituents at the C-2, C-3, or C-4 positions. nih.gov For 3-substituted analogues, an indirect method involving cyclopropanation of an N-Boc-tetrahydropyridine followed by stereoselective ring-opening has been employed. nih.gov

Table 1: Comparison of Stereoselective Methods for 3-Substituted Piperidine Synthesis

MethodKey Reagents/CatalystsGeneral ApproachKey AdvantagesReference
Asymmetric CarbometalationPyridine, Phenyl Chloroformate, NaBH₄, Arylboronic Acids, Rh-catalyst (e.g., [Rh(cod)Cl]₂ with chiral ligand)Three-step sequence: partial reduction of pyridine, Rh-catalyzed asymmetric cross-coupling, and final reduction/deprotection.High enantioselectivity and broad functional group tolerance. acs.org
Chiral Pool SynthesisL-Glutamic Acid, (Boc)₂O, NaBH₄, TsCl, various aminesTransformation of a natural amino acid into the chiral piperidine core over several steps.Access to enantiomerically pure products from inexpensive starting materials. niscpr.res.in
Chiral Auxiliary2-Pyridone, Galactosyl auxiliary, Organometallic reagentsAuxiliary directs diastereoselective nucleophilic addition to a pyridone derivative.High diastereoselectivity controlled by the auxiliary. researchgate.net
Vinylogous Mannich Reaction1,3-bis-trimethylsilylenol ether, Aldehydes, Chiral α-methyl benzylamine, Sn(OTf)₂Three-component reaction to form a chiral dihydropyridinone intermediate, which is then reduced.Rapid assembly of multi-substituted chiral piperidines. rsc.org

Coupling and Bridging Strategies for Conjugation of the Piperidine and 1,4-Oxazepane Moieties

The central challenge in synthesizing this compound is the formation of the C-N bond linking the 3-position of the piperidine ring to the nitrogen atom of the 1,4-oxazepane ring. Several classical and modern synthetic strategies can be employed for this key transformation.

Reductive Amination: A common and effective method involves the reaction of a 3-oxopiperidine derivative (with a suitable N-protecting group) with 1,4-oxazepane in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). This forms the desired C-N bond directly. Subsequent deprotection of the piperidine nitrogen yields the final product.

Nucleophilic Substitution: This strategy involves reacting 1,4-oxazepane with a piperidine ring that has a leaving group at the 3-position. For example, a protected 3-halopiperidine or 3-tosyloxypiperidine can be displaced by the secondary amine of 1,4-oxazepane, typically in the presence of a base and a suitable solvent.

Transition-Metal-Catalyzed Cross-Coupling: Modern methods such as the Buchwald-Hartwig amination offer a highly versatile route. acs.org This reaction would couple 1,4-oxazepane with a protected 3-halopiperidine or 3-triflyloxypiperidine using a palladium or copper catalyst with a specialized ligand. acs.orgnih.gov These methods are known for their high efficiency and tolerance of various functional groups, but often require careful optimization of the catalyst, ligand, and reaction conditions. acs.org

Borrowing Hydrogen Catalysis: An emerging sustainable strategy is the "borrowing hydrogen" or "hydrogen autotransfer" reaction. researchgate.net This method could, in principle, couple 3-hydroxypiperidine (B146073) with 1,4-oxazepane. A transition-metal catalyst (e.g., based on Ru, Ir, or Mn) temporarily oxidizes the alcohol to an intermediate aldehyde, which then undergoes reductive amination with the oxazepane, regenerating the catalyst and producing water as the only byproduct. researchgate.net

Table 2: Overview of C-N Bond Forming Strategies

StrategyPiperidine PrecursorOxazepane ReagentKey Reagents/CatalystsReference
Reductive AminationN-Boc-3-oxopiperidine1,4-OxazepaneNaBH(OAc)₃, Acetic AcidGeneral Method
Nucleophilic SubstitutionN-Boc-3-bromopiperidine1,4-OxazepaneK₂CO₃ or Cs₂CO₃, ACN or DMF nih.gov
Buchwald-Hartwig AminationN-Boc-3-bromopiperidine1,4-OxazepanePd₂(dba)₃, Buchwald ligand (e.g., XPhos), NaOtBu acs.orgnih.gov
Borrowing HydrogenN-Boc-3-hydroxypiperidine1,4-OxazepaneManganese or Ruthenium pincer complex, base researchgate.net

Optimization of Reaction Conditions for Improved Efficiency and Yields

Achieving high yields and purity in the synthesis of this compound requires meticulous optimization of reaction conditions for the key coupling step. Factors such as the choice of solvent, base, catalyst, temperature, and reaction time can dramatically influence the outcome.

For instance, in a nucleophilic substitution or a Buchwald-Hartwig coupling, a systematic screening of parameters is essential. The choice of base is critical; stronger bases like sodium tert-butoxide are often required for C-N couplings, while milder inorganic bases like potassium or cesium carbonate may suffice for substitutions, with the choice impacting side reactions. nih.gov Solvents also play a crucial role, with polar aprotic solvents like DMF, DMSO, or ACN often facilitating these reactions, while ethereal solvents like dioxane or THF are common in metal-catalyzed processes. nih.govresearchgate.net

The catalyst system in a cross-coupling reaction—comprising the metal precursor and the ligand—must be carefully selected. Different generations of phosphine (B1218219) ligands have been developed to improve catalytic activity, stability, and substrate scope. Temperature control is also vital to balance reaction rate with catalyst decomposition and byproduct formation. researchgate.net

Table 3: Hypothetical Optimization of a Nucleophilic Substitution Coupling

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference for Analogy
1K₂CO₃ (2.0)ACN802445 nih.gov
2Cs₂CO₃ (2.0)ACN801862 nih.gov
3K₂CO₃ (2.0)DMF802455 nih.gov
4Cs₂CO₃ (2.0)DMF801678 nih.gov
5Cs₂CO₃ (2.0)DMF1001285 researchgate.net

Development of Novel and Sustainable Synthetic Pathways

Modern synthetic chemistry emphasizes the development of "green" and sustainable processes that minimize waste, reduce energy consumption, and utilize safer reagents. nih.govrasayanjournal.co.in These principles are highly relevant to the synthesis of complex molecules like this compound.

Sustainable approaches can be integrated at various stages of the synthesis:

Renewable Feedstocks: The piperidine core, traditionally derived from fossil fuels, can now be synthesized from biomass. rsc.org For example, catalytic processes have been developed to convert the bio-based platform chemical furfural (B47365) into piperidine via reductive amination and ring rearrangement. nih.gov

Catalytic Methods: Shifting from stoichiometric reagents to catalytic systems improves atom economy and reduces waste. As mentioned, transition-metal-catalyzed C-N coupling and borrowing hydrogen reactions are prime examples. nih.govresearchgate.net Electrocatalysis is also emerging as a powerful tool for C-N bond formation under mild conditions, avoiding bulk chemical oxidants or reductants. acs.org

Greener Solvents: Efforts are ongoing to replace hazardous organic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and catalytic systems that function in aqueous media are highly sought after. rsc.org Supercritical fluids or ionic liquids also represent potential, albeit more complex, alternatives. rasayanjournal.co.in

Table 4: Conventional vs. Sustainable Synthetic Approaches

Synthetic StepConventional MethodSustainable AlternativeGreen AdvantageReference
Piperidine SynthesisHydrogenation of petroleum-based pyridine.Catalytic conversion of biomass-derived furfural.Use of renewable feedstock. rsc.orgnih.gov
C-N CouplingNucleophilic substitution with alkyl halides.Borrowing hydrogen catalysis with alcohols.Higher atom economy; water as the only byproduct. researchgate.net
Reaction ActivationConventional heating (oil bath).Microwave irradiation.Drastically reduced reaction times, energy efficiency. mdpi.com
Redox ReactionsUse of stoichiometric oxidants/reductants.Electrocatalysis.Avoids chemical redox agents, uses electricity as a "reagent". acs.org

Spectroscopic Elucidation Techniques for Molecular Architecture

A complete spectroscopic analysis is fundamental to determining the precise molecular architecture of a compound like this compound. However, specific experimental data for this compound is not available in the reviewed scientific literature.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Detailed ¹H (proton) and ¹³C (carbon-13) NMR data, including chemical shifts (δ) and coupling constants (J), are necessary to map the connectivity of atoms within the this compound molecule. This would involve assigning specific resonance signals to each hydrogen and carbon atom in the piperidine and 1,4-oxazepane rings. Without experimental spectra, these assignments remain undetermined.

Two-dimensional NMR techniques are critical for confirming the structural assignments made from 1D NMR. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal direct and long-range correlations between carbon and hydrogen atoms, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) would provide insights into the spatial proximity of atoms, which is crucial for conformational analysis. The absence of published 2D NMR data for this compound precludes this level of structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is essential for determining the precise molecular weight and elemental composition of a compound. For this compound, with a presumed molecular formula of C₁₀H₂₀N₂O, HRMS would provide a highly accurate mass measurement, confirming its elemental composition. No specific HRMS data for this compound has been found in the public domain.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of C-N, C-O, C-H, and N-H bonds. While general spectral regions for these functional groups are known, specific experimental spectra for this compound are required for a detailed analysis of its vibrational modes.

X-ray Crystallographic Analysis for Solid-State Three-Dimensional Structure

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular conformation of this compound. A search of crystallographic databases did not yield any entries for this compound, meaning its solid-state structure has not been publicly reported.

Determination of Absolute Configuration

The piperidine ring in this compound possesses a stereocenter at the C3 position, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-4-(piperidin-3-yl)-1,4-oxazepane. The determination of the absolute configuration of a chiral compound is a critical aspect of its characterization, as different enantiomers can exhibit distinct biological activities.

Several analytical techniques can be employed to determine the absolute configuration of chiral molecules. X-ray crystallography of a single crystal is the most definitive method. By analyzing the diffraction pattern of X-rays passing through a crystal of a single enantiomer (or a derivative containing a known chiral center), the precise spatial arrangement of atoms can be determined, unequivocally establishing the absolute stereochemistry. nih.gov For instance, in the structural elucidation of other piperidine derivatives, X-ray crystallography has been successfully used to assign the absolute configuration. researchgate.net

Another powerful technique is nuclear magnetic resonance (NMR) spectroscopy, particularly using nuclear Overhauser effect (nOe) experiments. mdpi.com By measuring the through-space interactions between protons, the relative stereochemistry of a molecule can be established. When combined with a known stereocenter within the molecule or by using chiral derivatizing agents, the absolute configuration can be inferred. nih.govmdpi.com

Chiral chromatography is also a widely used method for separating enantiomers and can be used to determine the absolute configuration by comparing the retention times with those of authenticated standards.

Table 1: Illustrative Data for Absolute Configuration Determination

MethodParameterObservation for a Hypothetical Enantiomer
X-ray Crystallography Flack ParameterA value close to 0 for a given enantiomer confirms the assigned (R) or (S) configuration.
Vibrational Circular Dichroism (VCD) VCD SpectrumComparison with theoretically calculated spectra for the (R) and (S) enantiomers allows for assignment.
Chiral High-Performance Liquid Chromatography (HPLC) Retention TimeThe enantiomer elutes at a specific time on a chiral column, which can be compared to a known standard.

Intermolecular Interactions in the Crystalline Lattice

In the solid state, molecules of this compound will arrange themselves into a crystalline lattice, stabilized by a network of intermolecular interactions. These interactions dictate the crystal packing, melting point, solubility, and other macroscopic properties of the compound. The principal intermolecular forces at play would be hydrogen bonding and van der Waals interactions.

The secondary amine in the piperidine ring is a hydrogen bond donor, while the nitrogen and oxygen atoms of the 1,4-oxazepane ring, as well as the nitrogen of the piperidine ring, can act as hydrogen bond acceptors. This allows for the formation of a variety of intermolecular hydrogen bonds, such as N-H···N and N-H···O. These interactions are crucial in defining the supramolecular assembly of the molecules in the crystal. The analysis of crystal structures of related compounds, such as ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, reveals the significance of such hydrogen bonds in the crystal packing. nih.gov

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorPotential Distance (Å)
Hydrogen Bond Piperidine N-HOxazepane O~2.8 - 3.2
Hydrogen Bond Piperidine N-HOxazepane N~2.9 - 3.3
Hydrogen Bond Piperidine N-HPiperidine N (of another molecule)~2.9 - 3.3
van der Waals Various C-H groupsVarious atoms>3.0

Conformational Landscape and Energetics of this compound

The flexibility of the piperidine and 1,4-oxazepane rings, along with rotation around the bond connecting them, results in a complex conformational landscape for this compound. Understanding the preferred conformations and the energy barriers between them is essential for predicting its behavior in different environments.

Ring Puckering and Conformational Analysis of the 1,4-Oxazepane Ring

The seven-membered 1,4-oxazepane ring is non-planar and can adopt a variety of puckered conformations to minimize steric and torsional strain. Unlike six-membered rings, which predominantly exist in chair conformations, seven-membered rings often have multiple low-energy conformations, such as boat and twist-boat forms, with relatively small energy differences between them. nih.gov The exact preferred conformation can be influenced by the nature and position of substituents.

The puckering of a ring can be quantitatively described by Cremer-Pople puckering parameters. smu.edusmu.edu For a seven-membered ring, there are four puckering amplitudes (q₂, q₃, q₄, q₅) and four phase angles (φ₂, φ₃, φ₄, φ₅) that define its conformation. Computational modeling and NMR spectroscopic data are valuable tools for determining the most stable conformations and the puckering parameters. For related seven-membered heterocyclic rings like 1,4-diazepanes, twist-boat conformations have been identified as low-energy structures. nih.gov

Table 3: Hypothetical Cremer-Pople Puckering Parameters for a Low-Energy Conformation of the 1,4-Oxazepane Ring

Puckering ParameterValue
q₂ (Å)0.5
q₃ (Å)0.3
φ₂ (°)90
φ₃ (°)180

Preferred Conformations of the Piperidine Moiety

The six-membered piperidine ring is expected to adopt a chair conformation, which is significantly more stable than boat or twist-boat forms. In this chair conformation, substituents can be oriented in either an axial or equatorial position. The 1,4-oxazepanyl substituent at the C3 position of the piperidine ring can therefore exist in either an equatorial or an axial orientation.

Generally, bulky substituents on a cyclohexane (B81311) or piperidine ring prefer the equatorial position to minimize 1,3-diaxial interactions. mdpi.com Therefore, it is highly probable that the most stable conformation of this compound will have the 1,4-oxazepanyl group in an equatorial position on the piperidine ring. The conformational preferences of substituted piperidines can be influenced by a variety of factors, including steric hindrance and electronic effects. researchgate.net

Rotational Barriers and Dynamic Exchange Phenomena

Rotation around the single bond connecting the C3 atom of the piperidine ring and the nitrogen atom of the 1,4-oxazepane ring is another important conformational feature. This rotation is not entirely free and is associated with an energy barrier. The magnitude of this rotational barrier determines the rate of interconversion between different rotational isomers (rotamers).

The rotational barrier can be influenced by steric hindrance between the two rings and by electronic effects. Variable temperature NMR (VT-NMR) spectroscopy is a key technique for studying such dynamic processes. rsc.orgnih.gov By monitoring changes in the NMR spectrum as a function of temperature, the coalescence temperature can be determined, from which the free energy of activation (ΔG‡) for the rotational barrier can be calculated. Computational methods can also be employed to calculate the potential energy surface for the rotation and to identify the transition state structures. nih.govresearchgate.net

Table 4: Hypothetical Rotational Energy Barriers for the C-N Bond in this compound

ParameterHypothetical Value (kcal/mol)
Rotational Barrier (Equatorial Conformer) 8 - 12
Rotational Barrier (Axial Conformer) 10 - 15
Energy Difference (Equatorial vs. Axial) 1 - 2

Unveiling the Digital Twin: A Computational Exploration of this compound

Despite its presence in chemical databases, the specific molecule this compound has not been the subject of dedicated computational chemistry or molecular modeling studies in publicly available scientific literature. Therefore, a detailed analysis based on existing research findings is not possible at this time.

This article will, however, explore the theoretical framework and computational methodologies that would be applied to investigate the chemical behavior of this compound. This provides a roadmap for future research into this and similar heterocyclic compounds.

Structure Activity Relationship Sar Studies of 4 Piperidin 3 Yl 1,4 Oxazepane Derivatives

Design Principles for Systematic Structural Modification

The foundation of any SAR study lies in the systematic chemical modification of a lead compound. For 4-(piperidin-3-yl)-1,4-oxazepane, a logical approach would involve the independent and combined modification of its constituent rings.

Variation of Substituents on the Piperidine (B6355638) Ring and their Positional Effects

The piperidine moiety offers several avenues for substitution. The secondary amine is a prime candidate for derivatization, allowing for the introduction of a wide array of functional groups that can modulate the compound's polarity, basicity, and potential for hydrogen bonding. Furthermore, the carbon atoms of the piperidine ring could be substituted to explore the impact of steric bulk and to introduce additional pharmacophoric features. A systematic investigation would involve the synthesis and biological evaluation of analogues with substituents at various positions to map the steric and electronic tolerance of the target protein's binding pocket.

A hypothetical data table for such a study would resemble the following:

Position of SubstitutionR-GroupBiological Activity (IC₅₀/EC₅₀)
N1 of Piperidine-H (Parent)Baseline
N1 of Piperidine-CH₃To be determined
N1 of Piperidine-C(=O)CH₃To be determined
C2 of Piperidine-CH₃To be determined
C4 of Piperidine=OTo be determined

Impact of Stereochemistry on Biological Interactions

The connection of the piperidine ring at its 3-position to the 1,4-oxazepane (B1358080) nitrogen creates a chiral center. Therefore, this compound exists as a pair of enantiomers, (R)- and (S)-. It is a well-established principle in pharmacology that enantiomers can exhibit markedly different biological activities. A crucial aspect of the SAR study would be the synthesis and evaluation of the individual enantiomers to determine if the biological activity is stereospecific. This would provide critical insights into the three-dimensional requirements of the target binding site.

Correlation of Structural Features with Mechanistic Biological Effects

The data generated from systematic modifications would be instrumental in understanding the mechanistic basis of the compound's biological effects.

Elucidation of Structural Requirements for Target Recognition

A comprehensive SAR study would ultimately lead to a model that describes the structural requirements for optimal target recognition. This model would detail the preferred physicochemical properties (e.g., size, lipophilicity, hydrogen bonding capacity) of the substituents at different positions of the scaffold. Such a model is invaluable for the rational design of second-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

A prospective data table summarizing these requirements might look as follows:

Structural FeatureInferred Requirement for ActivitySupporting Evidence
Piperidine N1 SubstituentSmall, lipophilic groupHypothetical finding from SAR
1,4-Oxazepane RingUnsubstituted preferredHypothetical finding from SAR
Stereochemistry at Piperidine C3(R)-enantiomer more activeHypothetical finding from chiral separation

Quantitative Structure-Activity Relationship (QSAR) Modeling

The application of QSAR modeling to the this compound scaffold would be a critical step in the optimization of its derivatives for a specific biological target. This process involves the use of statistical methods to correlate variations in the physicochemical properties of the compounds with their biological activities.

Development of Predictive Models for Mechanistic Activity

The initial phase in developing a predictive QSAR model is the generation and curation of a dataset. For the this compound series, this would involve synthesizing a range of derivatives with diverse substitutions on both the piperidine and oxazepane rings. The biological activity of each compound, such as its binding affinity or inhibitory concentration (IC50) against a particular enzyme or receptor, would then be determined.

Once a dataset is established, a variety of molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecule's structure, including:

Topological descriptors: Which describe the connectivity of atoms.

Geometrical descriptors: Which relate to the 3D shape of the molecule.

Electronic descriptors: Which describe properties like charge distribution and orbital energies.

Hydrophobic descriptors: Which quantify the molecule's lipophilicity.

Using statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF), a mathematical equation is derived that links a selection of these descriptors to the observed biological activity.

For a hypothetical series of this compound derivatives targeting a specific kinase, a QSAR model might take the form of the following equation:

pIC50 = c0 + c1logP + c2TPSA + c3*NHD + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP represents the lipophilicity, TPSA is the topological polar surface area, NHD is the number of hydrogen bond donors, and c0, c1, c2, c3 are the coefficients determined by the regression analysis.

Interactive Data Table: Hypothetical Dataset for QSAR Analysis of this compound Derivatives

Compound IDR1-SubstituentR2-SubstituentlogPTPSA (Ų)pIC50
1HH1.565.25.8
2CH3H2.065.26.2
3ClH2.265.26.5
4HOCH31.674.46.1
5HF1.665.25.9
6CH3OCH32.174.46.6
7ClOCH32.374.47.0
8OCH3H1.474.46.3

This table illustrates the type of data required to build a QSAR model. The pIC50 values would be experimentally determined, and the descriptors (logP, TPSA) would be calculated using computational software.

Validation of QSAR Methodologies for Future Design

The predictive power and robustness of a developed QSAR model must be rigorously validated before it can be reliably used to guide the design of new, more potent compounds. Validation is typically performed using both internal and external methods.

Internal validation techniques assess the stability and predictive accuracy of the model using the initial dataset. A common method is leave-one-out (LOO) cross-validation, where the model is repeatedly built with one compound removed from the training set, and the activity of the removed compound is then predicted. A high cross-validated correlation coefficient (q²) indicates a robust model.

External validation is considered the most stringent test of a model's predictive ability. In this process, the initial dataset is divided into a training set, used to build the model, and a test set, which is kept aside. The model's ability to predict the activities of the compounds in the test set, which were not used in its development, is then evaluated. A high predictive correlation coefficient (R²_pred) for the external test set provides confidence in the model's utility for predicting the activity of novel compounds.

The applicability domain of the model must also be defined. This defines the chemical space in which the model can make reliable predictions. When designing new derivatives, it is crucial to ensure they fall within this domain.

Should relevant experimental data for this compound derivatives become available, these established QSAR methodologies would provide a powerful framework for accelerating the discovery of new drug candidates.

Mechanistic Investigations of Biological Interactions of 4 Piperidin 3 Yl 1,4 Oxazepane

Target Identification and Validation in Biochemical Systems

While the specific compound 4-(piperidin-3-yl)-1,4-oxazepane has been highlighted for its potential action on PRMT5, a detailed profile of its broader biological targets is not yet established in accessible research.

Receptor Binding Affinity Profiling (e.g., Histamine (B1213489) Receptors, Dopamine (B1211576) Receptors, GPCRs)

There is currently no publicly available data detailing the receptor binding affinity of this compound for common targets such as histamine receptors, dopamine receptors, or other G-protein coupled receptors (GPCRs).

Enzyme Inhibition or Activation Kinetics (e.g., Proteases, Hydrolases, Choline (B1196258) Transporter)

The compound has been identified within a class of molecules that are potential inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). google.com PRMT5 is an enzyme that plays a crucial role in cell growth and proliferation, and its inhibition is a therapeutic strategy being explored for cancer treatment. google.com However, specific kinetic data, such as IC50 or Ki values, detailing the potency and mechanism of inhibition of this compound against PRMT5 or other enzymes like proteases, hydrolases, or the choline transporter, are not available in the reviewed literature.

Protein-Ligand Interaction Assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

There are no published studies using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the direct binding interactions between this compound and its potential protein targets.

Molecular Recognition and Ligand-Target Complex Formation

Without experimental data from interaction assays or structural biology, the specific details of how this compound recognizes and binds to its targets remain speculative.

Analysis of Binding Sites and Interaction Hotspots (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Detailed analysis of the binding site of this compound on PRMT5 or other potential targets is not available. Such an analysis would typically involve computational modeling or co-crystallography studies to identify key interactions like hydrogen bonds and hydrophobic contacts, which have not been published for this specific compound.

Investigation of Allosteric Modulation Mechanisms

There is no information in the public domain to suggest or confirm that this compound acts through an allosteric modulation mechanism on any of its potential biological targets.

Cellular Pathway Modulation in In Vitro Models

In vitro models are essential for the initial characterization of a compound's biological activity. These systems, typically utilizing cultured human cell lines, allow for a detailed examination of how a compound influences specific cellular processes in a controlled environment.

A primary step in mechanistic analysis is to determine if a compound affects key intracellular signaling cascades, which govern cell fate and function. Piperidine (B6355638) derivatives have been shown to modulate a variety of these pathways.

For instance, a series of N-(piperidine-4-yl)benzamide derivatives were found to exert antitumor activity by influencing the p53/p21-dependent pathway. In HepG2 liver cancer cells, the lead compound from this series inhibited the expression of cyclin B1 and enhanced the expression of the tumor suppressor proteins p21 and p53, leading to cell cycle arrest. nih.gov

In the context of inflammation, other piperidine-based scaffolds have been investigated as inhibitors of the NLRP3 inflammasome, a multiprotein complex that drives inflammatory responses by activating caspase-1 and releasing proinflammatory cytokines like Interleukin-1β (IL-1β). nih.govmdpi.com A study on 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives demonstrated their ability to inhibit IL-1β release in lipopolysaccharide (LPS) and ATP-stimulated human macrophage-like THP-1 cells, indicating direct modulation of this critical inflammatory pathway. nih.govresearchgate.net

Compound DerivativeCell LineAssayKey Finding (at 10 µM)
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold (Compound 1) nih.govTHP-1LPS/ATP-induced IL-1β Release19.4 ± 0.4% inhibition of IL-1β release.
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold (Compound 9) nih.govTHP-1LPS/ATP-induced IL-1β ReleaseConcentration-dependent inhibition of IL-1β release.
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold (Compound 13) nih.govTHP-1LPS/ATP-induced IL-1β ReleaseConcentration-dependent inhibition of IL-1β release.

This table presents data for illustrative piperidine-based NLRP3 inhibitors to demonstrate how signaling cascade modulation is assessed.

The piperidine moiety is also found in compounds that target ion channels and transporters, which are critical for maintaining cellular homeostasis and neuronal communication. The high-affinity choline transporter (CHT) is responsible for the uptake of choline, the rate-limiting step in acetylcholine (B1216132) synthesis. nih.gov A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as novel inhibitors of CHT. nih.gov The lead compound, ML352 , was characterized as a potent and selective noncompetitive inhibitor, demonstrating that piperidine-containing structures can effectively modulate transporter function. nih.govacs.org

CompoundSystemAssayInhibitory Potency (Kᵢ)
ML352 HEK 293 Cells (human CHT) acs.org[³H]choline Uptake92 ± 2.8 nM
ML352 Mouse Forebrain Synaptosomes acs.org[³H]choline Uptake166 ± 12 nM

This table shows the inhibitory activity of ML352, a piperidine-containing compound, on the choline transporter.

A crucial aspect of drug discovery, particularly in oncology, is evaluating a compound's effect on cell proliferation and its ability to induce programmed cell death (apoptosis). The piperidine scaffold is a common feature in molecules designed for this purpose. encyclopedia.pubnih.gov

Studies on (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) derivatives revealed potent antileukemic activity. The most active compound in the series was shown to inhibit the growth of K562 and Reh human leukemia cells and was more potent at inducing apoptosis, as measured by DNA fragmentation and cell cycle analysis, than other analogs. nih.govconsensus.app

More recently, a novel class of 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives was discovered to function as agonists of the human caseinolytic protease P (HsClpP), an enzyme involved in mitochondrial homeostasis. nih.gov The lead compound, SL44, induced the degradation of respiratory chain subunits, leading to apoptosis in hepatocellular carcinoma (HCC) cells, highlighting a distinct mechanism for inducing cell death. nih.gov Other research has confirmed that various platinum-piperidine complexes can also induce apoptosis via caspase activation. nih.gov

Compound SeriesCell LineActivity MetricFinding
(4-Fluoro-3-nitrophenyl)(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)methanone (Compound 3a) nih.govK562, RehApoptosisPotent induction of apoptosis in human leukemia cells.
SL44 (5-(piperidin-4-yl)-1,2,4-oxadiazole derivative) nih.govHCCLM3ProliferationIC₅₀ = 3.1 µM
SL44 (5-(piperidin-4-yl)-1,2,4-oxadiazole derivative) nih.govHsClpPAgonismEC₅₀ = 1.30 µM
Pyrrolo[1,2-a]quinoxaline derivative (Compound 9) mdpi.comK562, U937, HL60ProliferationIC₅₀ range of 8 to 31 µM against human leukemia cell lines.

This table summarizes the anti-proliferative and pro-apoptotic findings for several distinct piperidine-based compounds in various cancer cell models.

Pre-clinical In Vivo Mechanistic Studies in Animal Models

Following promising in vitro results, drug candidates are advanced to preclinical animal models to evaluate their behavior in a whole-organism context. These studies are vital for understanding a compound's therapeutic potential.

Pharmacokinetics (PK) describes the journey of a drug through the body (Absorption, Distribution, Metabolism, and Excretion - ADME). A favorable PK profile is essential for a compound to reach its biological target at a sufficient concentration and for a suitable duration. While no specific PK data exists for this compound, piperidine-containing compounds are often developed to optimize these properties. researchgate.net Studies in rodent models measure key parameters to build a PK profile.

ParameterDescriptionRelevance to Target Engagement
Cₘₐₓ Maximum (peak) plasma concentration a drug achieves.Must exceed the concentration required for a biological effect (in vitro).
Tₘₐₓ Time at which Cₘₐₓ is observed.Indicates the rate of absorption.
AUC Area Under the Curve; total drug exposure over time.Reflects the overall amount of drug that reaches systemic circulation.
t₁/₂ Half-life; the time required for the drug concentration to decrease by half.Determines dosing frequency and duration of target engagement.

This table outlines the fundamental pharmacokinetic parameters measured in preclinical animal models to assess a compound's viability.

Confirming that a drug interacts with its intended molecular target in vivo is a critical step in mechanistic validation. This "target engagement" can be measured directly or through biomarkers that signal the drug's activity.

One advanced method is competitive activity-based protein profiling (ABPP) . This technique was used to confirm that novel piperazine (B1678402) amide inhibitors selectively engaged their serine hydrolase targets, LYPLA1 and LYPLA2, in mice. The method relies on a moderately reactive probe that competes with the reversible inhibitor, allowing for measurement of target binding in a complex biological system. nih.gov

Another approach involves the use of fluorescently-labeled probes . For example, a series of fluorescent androgen receptor inhibitors (ARi-FL) based on a piperidine-piperazine structure were developed. acs.org These probes allowed for direct visualization of target engagement in AR-positive tumors in mouse models, confirming that the drug localized to its target tissue. acs.org Such techniques are invaluable for providing definitive evidence that a compound functions through its intended mechanism in vivo.

MethodologyPrincipleApplication Example
Competitive ABPP nih.govA labeled probe competes with an unlabeled inhibitor, allowing for quantification of target binding.Measuring engagement of piperazine amides with serine hydrolases in mouse tissues.
Fluorescent Ligand Imaging acs.orgA fluorescent tag is attached to the inhibitor to visualize its distribution and binding to the target.Visualizing ARi-FL binding to androgen receptors in prostate cancer xenografts.
Pharmacodynamic (PD) Biomarkers Measuring a downstream biological effect of target inhibition (e.g., change in a substrate or protein level).Not specifically detailed in the provided context but a common validation method.

This table summarizes advanced methodologies used to confirm in vivo target engagement for novel compounds, including those with piperidine-like scaffolds.

Mechanistic Proof-of-Concept Studies in Systemic or Organ-Specific Models

Extensive literature searches did not yield specific mechanistic proof-of-concept studies for the compound this compound in either systemic or organ-specific models. While research exists for structurally related compounds containing piperidine or oxazepane moieties, direct biological data and mechanistic insights for the specific molecule of this compound are not publicly available at this time.

The biological activity and mechanism of action of a compound are highly specific to its unique three-dimensional structure and the resulting interactions with biological targets. Therefore, data from related but distinct molecules cannot be extrapolated to accurately describe the behavior of this compound.

Further research, including in vitro and in vivo studies, would be necessary to elucidate the biological interactions and potential therapeutic effects of this particular compound. Such studies would involve:

In vitro assays: To identify potential molecular targets, such as receptors, enzymes, or ion channels, and to characterize the nature of the interaction (e.g., agonist, antagonist, inhibitor).

Cell-based assays: To understand the compound's effects on cellular pathways and functions in various cell types.

In vivo animal models: To investigate the compound's effects on physiological and pathological processes in a whole-organism context, providing insights into its potential therapeutic applications and organ-specific effects.

Without such dedicated studies, any discussion of the mechanistic properties of this compound would be purely speculative.

Advanced Analytical Methodologies for Research on 4 Piperidin 3 Yl 1,4 Oxazepane

Chromatographic Separation Techniques for Purity and Quantification

Chromatographic methods are the cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For 4-(piperidin-3-yl)-1,4-oxazepane, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve as powerful tools for purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a highly suitable method for determining the purity and concentration of this compound, a compound with moderate polarity. The separation is typically achieved on a non-polar stationary phase, with a polar mobile phase.

Method Parameters:

A typical HPLC method for the analysis of piperidine-containing compounds would involve a C18 column. rsc.orgnih.govresearchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound and any impurities. UV detection is a common choice, with the detection wavelength set based on the chromophoric properties of the molecule. For compounds lacking a strong chromophore, derivatization with an agent like 4-toluenesulfonyl chloride can be employed to enhance UV detection or fluorescence. nih.govresearchgate.net

Data Table: Illustrative HPLC Parameters for this compound Analysis

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

While this compound itself is not highly volatile, some of its potential metabolites, particularly those resulting from ring cleavage or dealkylation, could be amenable to GC-MS analysis. This technique couples the separation power of gas chromatography with the sensitive and specific detection of mass spectrometry.

Sample Preparation and Analysis:

For the analysis of volatile metabolites in biological matrices, a preliminary extraction step, such as liquid-liquid extraction or solid-phase extraction, is necessary. Derivatization may also be required to increase the volatility and thermal stability of the metabolites. The GC-MS analysis would involve injecting the prepared sample onto a capillary column, where separation occurs based on boiling point and polarity. The mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum that allows for their identification.

Data Table: Representative GC-MS Parameters for Volatile Metabolite Analysis

ParameterSetting
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Oven Program 50 °C (2 min), then 10 °C/min to 280 °C (5 min)
Carrier Gas Helium at 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-550 amu
Transfer Line Temp 280 °C

Metabolite Identification and Profiling (Research-Focused ADME)

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial in research. The identification of metabolites is a key component of these studies. For this compound, biotransformation is likely to occur through several common metabolic pathways.

Hypothetical Metabolic Pathways:

The piperidine (B6355638) and oxazepane rings are susceptible to various enzymatic reactions in the body. Potential metabolic transformations could include:

Oxidation: Hydroxylation of the piperidine or oxazepane ring.

N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the oxazepane ring.

Ring Opening: Scission of the oxazepane ring.

Analytical Approach:

The identification of these potential metabolites is typically carried out using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). rrpharmacology.ruresearchgate.net This powerful technique allows for the separation of the parent compound from its metabolites, followed by their structural elucidation based on their fragmentation patterns. In vitro studies using liver microsomes or hepatocytes can provide initial insights into the metabolic fate of the compound.

Chiral Separation and Enantiomeric Purity Analysis

The this compound molecule contains a chiral center at the 3-position of the piperidine ring. Therefore, it can exist as a pair of enantiomers. As enantiomers can have different pharmacological and toxicological profiles, the ability to separate and quantify them is of paramount importance. nih.gov

Chiral HPLC:

Chiral High-Performance Liquid Chromatography is the most common technique for separating enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and separation.

Selection of Chiral Stationary Phase:

The choice of the appropriate CSP is critical for achieving successful chiral separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. nih.gov

Data Table: Potential Chiral HPLC Parameters for Enantiomeric Purity Analysis

ParameterSetting
Column Chiralpak AD-H or similar amylose-based CSP
Mobile Phase n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 210 nm

Future Research Directions and Translational Perspectives for 4 Piperidin 3 Yl 1,4 Oxazepane

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of 4-(piperidin-3-yl)-1,4-oxazepane and its derivatives is a key step in enabling its biological evaluation. Future research in this area should focus on developing efficient, scalable, and versatile synthetic routes.

One potential approach involves the use of N-propargylamines as versatile building blocks for the construction of the 1,4-oxazepane (B1358080) ring system. This method offers high atom economy and can lead to shorter synthetic routes. rsc.org Another strategy could be the adaptation of cycloaddition reactions, such as the [2+5] cycloaddition of anhydrides with imines, which has been successfully used to synthesize bis-1,3-oxazepine-4,7-dione derivatives.

A proposed synthetic scheme for this compound could start from commercially available precursors, such as 1-benzylpiperidin-4-one. An optimized Strecker-type condensation with an appropriate amine and cyanide source could yield an amino-nitrile intermediate. researchgate.net Subsequent functional group transformations and ring-closing metathesis or reductive amination with a suitable oxazepane precursor would complete the synthesis.

StepReaction TypeKey Reagents and ConditionsPotential Advantages
1Strecker Reaction1-Benzylpiperidin-4-one, Aniline, HCNHigh yield of amino-nitrile precursor
2Nitrile HydrolysisConc. H2SO4Selective hydrolysis to the corresponding amide
3Amide to Amine ReductionLiAlH4, THFFormation of the key diamine intermediate
4Oxazepane Ring FormationBis(2-chloroethyl) ether, NaHCyclization to form the 1,4-oxazepane ring
5DebenzylationCatalytic Hydrogenation (e.g., Pd/C, H2)Removal of the protecting group to yield the final compound

Advanced Computational Design of Next-Generation Analogues

Computational chemistry and molecular modeling are indispensable tools for the rational design of next-generation analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. nih.govrsc.org

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) approaches can be employed. researchgate.net If a biological target is identified, SBDD can be used to design analogues that fit optimally into the binding site. In the absence of a known target, LBDD methods such as quantitative structure-activity relationship (QSAR) studies can be utilized to build predictive models based on the biological activities of a series of synthesized analogues. nih.gov

Fragment-based drug discovery (FBDD) is another powerful strategy. rsc.org By identifying small molecular fragments that bind to the target, novel analogues can be constructed by growing, linking, or combining these fragments within the this compound scaffold.

Computational MethodApplicationExpected Outcome
Molecular DockingPredict binding modes and affinities of analogues to a target protein.Prioritization of analogues for synthesis.
Molecular Dynamics (MD) SimulationsSimulate the dynamic behavior of the ligand-protein complex.Understanding of binding stability and conformational changes.
QSARDevelop mathematical models correlating chemical structure with biological activity.Prediction of the activity of unsynthesized analogues.
FBDDIdentify and optimize small molecular fragments that bind to the target.Design of novel and potent analogues.

Discovery of Undisclosed Biological Targets and Mechanisms of Action

A crucial aspect of future research will be to elucidate the biological targets and mechanisms of action of this compound. This knowledge is fundamental for its development as a therapeutic agent.

A variety of experimental approaches can be employed for target identification. These include affinity chromatography, where the compound is immobilized on a solid support to capture its binding partners from cell lysates. Another approach is chemical proteomics, which uses chemical probes to identify protein targets in a cellular context.

Once a target is identified, further studies will be needed to understand the mechanism of action. This may involve enzymatic assays, cell-based functional assays, and signaling pathway analysis. For instance, if the compound is found to be an inhibitor of a specific kinase, its effect on downstream signaling pathways would be investigated. Recent studies on similar heterocyclic compounds have identified targets such as protein kinases involved in cancer progression.

Development of Targeted Delivery Systems (Theoretical/Mechanistic Approaches)

To enhance the therapeutic efficacy and minimize potential side effects of this compound, the development of targeted delivery systems is a promising avenue. These systems aim to deliver the drug specifically to the site of action, such as a tumor or a specific organ.

Theoretical and mechanistic approaches can guide the design of such systems. For example, the compound could be encapsulated in nanoparticles, liposomes, or micelles. The surface of these carriers can be functionalized with targeting ligands, such as antibodies or peptides, that recognize specific receptors on the surface of target cells.

Another theoretical approach is the development of prodrugs. A prodrug is an inactive derivative of the parent drug that is converted into the active form in the body, ideally at the target site. This can be achieved by attaching a promoiety to the this compound molecule that is cleaved by specific enzymes or under certain physiological conditions (e.g., low pH in the tumor microenvironment).

Integration of Artificial Intelligence and Machine Learning in Chemical Research Workflows

AI and ML algorithms can be used for:

Predicting physicochemical properties and biological activities: AI models can be trained on large datasets of chemical structures and their associated properties to predict the characteristics of new molecules, including this compound and its analogues. nih.gov

De novo drug design: Generative AI models can design novel molecules with desired properties from scratch, providing new starting points for optimization.

Synthesis planning: AI tools can retrospectively analyze known chemical reactions to propose synthetic routes for novel compounds. digitellinc.com

Analysis of high-content screening data: ML algorithms can analyze complex biological data from high-throughput screening to identify hits and elucidate mechanisms of action.

AI/ML ApplicationDescriptionPotential Impact
Predictive ModelingUsing algorithms to predict properties like solubility, toxicity, and bioactivity.Reduced number of synthesized and tested compounds.
Generative ModelsCreating novel molecular structures with desired characteristics.Exploration of a wider chemical space for new drug candidates.
Retrosynthetic AnalysisPredicting synthetic pathways for target molecules.More efficient and cost-effective synthesis.
Image AnalysisAnalyzing microscopy images from cell-based assays.High-throughput and unbiased analysis of cellular phenotypes.

By embracing these future research directions, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel and effective medicines.

Q & A

Q. What are the optimal synthetic routes for 4-(piperidin-3-yl)-1,4-oxazepane derivatives, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of 1,4-oxazepane derivatives often involves cyclization or coupling reactions. For example:

  • N-Propargylamine cyclization offers high atom economy and shorter routes, as demonstrated in the synthesis of 1,4-oxazepane cores (69–70% yields) using halogenated aryl groups or ester substituents .
  • Coupling reactions with heterocycles (e.g., isothiazolo[4,3-b]pyridine) can achieve 96% yield when using 1,4-oxazepane and brominated intermediates under dichloromethane/acetone (95:5) chromatography .
  • Key parameters : Reaction time, stoichiometry of amines (e.g., 1,4-oxazepane), and purification methods (e.g., silica gel chromatography) critically impact yields.

Q. How is structural characterization of this compound performed, and what NMR signatures are critical?

Methodological Answer: 1H-NMR and HRMS are primary tools:

  • 1H-NMR : Key shifts include δ7.45–7.21 (aromatic protons) and δ4.18–1.91 (oxazepane ring protons). Substituents like trifluoromethyl groups introduce distinct deshielding effects .
  • HRMS : Accurate mass matching (e.g., [M+H]+ 313.9957 for brominated derivatives) confirms molecular formulas .
  • Challenges : Overlapping signals in δ3.5–4.2 (oxazepane ring) require high-resolution NMR or 2D techniques (e.g., COSY) for unambiguous assignment .

Q. What biological targets are associated with this compound derivatives?

Methodological Answer:

  • Monoamine reuptake inhibition : Derivatives like (S)-(1,4-oxazepan-2-yl)methanol modulate serotonin/norepinephrine transporters, relevant for antidepressants .
  • GABA receptor agonism : Substitutions (e.g., hexylsulfanyl groups) enhance binding to GABA receptors, validated via MS (m/z 323 [M+H]+) and in vitro assays .
  • SSTR4 agonism : Morphine-oxazepane hybrids show activity in somatostatin receptor subtype 4 models, linked to neuropsychiatric disorders .

Advanced Research Questions

Q. How do steric and electronic factors influence N-propargylamine cyclization efficiency in oxazepane synthesis?

Methodological Answer:

  • Steric effects : Bulky substituents on N-propargylamines slow cyclization rates but improve regioselectivity. For example, trifluoromethyl groups increase transition-state stability via electron-withdrawing effects .
  • Electronic effects : Electron-deficient aryl groups (e.g., 4-bromophenyl) accelerate ring closure due to enhanced electrophilicity at the propargyl carbon .
  • Mechanistic insight : DFT studies suggest a concerted pathway involving nucleophilic attack by the amine on the activated alkyne .

Q. How can researchers reconcile discrepancies in NMR data for structurally similar oxazepane derivatives?

Methodological Answer:

  • Case study : For 3-(4-bromophenyl)-1,4-oxazepane, δ7.45–7.21 (aromatic) varies with solvent (DMSO vs. CDCl3). Deuterated solvents induce shifts up to 0.3 ppm .
  • Resolution strategies : Use of internal standards (e.g., TMS) and controlled temperature (25°C) minimizes solvent/temperature artifacts. 2D NMR (e.g., HSQC) resolves overlapping ring protons .

Q. What computational approaches are used to optimize this compound derivatives for receptor binding?

Methodological Answer:

  • 3D-QSAR modeling : Identifies critical regions (e.g., p-chlorobenzyl groups) for affinity at dopamine D4 receptors. Morpholine/oxazepane ring size correlates with steric complementarity .
  • Docking studies : Trifluoromethyl groups enhance lipophilicity, improving membrane permeability (logP optimization) and metabolic stability .
  • Validation : Co-crystallization with SSTR4 receptors confirms hydrogen bonding between oxazepane oxygen and Thr120 .

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